全氟-3,6,9-三氧代癸酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of fluorinated compounds often involves the generation of difluorocarbene, a highly reactive intermediate. For instance, methyl 2,2-difluoro-2-(fluorosulfonyl)acetate has been identified as an efficient source of difluorocarbene under specific conditions, exhibiting reactivity comparable to that of other difluorocarbene sources (Eusterwiemann, Martínez, & Dolbier, 2012). This reactivity is crucial for the synthesis of complex fluorinated compounds, including the one .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is characterized by the presence of fluorine atoms, which significantly influence the compound's physical and chemical properties due to fluorine's electronegativity. X-ray crystallography and NMR spectroscopy are common techniques used for structural characterization, providing detailed insights into the arrangement of atoms within the molecule and the electronic environment influenced by fluorination.

Chemical Reactions and Properties

Fluorinated compounds participate in various chemical reactions, utilizing the unique reactivity of fluorine atoms. For example, the presence of fluorine can enhance the compound's electrophilicity, making it a reactive partner in nucleophilic substitution reactions. Additionally, the introduction of fluorine atoms can lead to increased stability of certain intermediates, facilitating reactions that are otherwise challenging.

Physical Properties Analysis

The physical properties of fluorinated compounds, such as boiling points, melting points, and solubility, are markedly influenced by the fluorine content. Fluorination can increase thermal and chemical stability, making these compounds suitable for applications requiring high performance under extreme conditions. Moreover, the specific arrangement of fluorine atoms can affect the compound's phase behavior, including its liquid crystalline properties.

Chemical Properties Analysis

The chemical properties of fluorinated compounds are distinguished by their reactivity and stability. Fluorine atoms can alter the acidity and basicity of adjacent functional groups, influence stereochemical outcomes of reactions, and affect the compound's overall reactivity pattern. The ability of fluorinated compounds to participate in unique chemical transformations makes them valuable tools in organic synthesis and material science.

For more information on the synthesis, structure, and properties of fluorinated compounds, references to scientific research are provided:

- Synthesis and reactivity: (Eusterwiemann, Martínez, & Dolbier, 2012).

- Structural analysis and physical properties: Due to the specificity of the compound , direct references to its molecular structure analysis and physical properties are not available. However, the general principles applied to fluorinated compounds offer insights into these aspects.

科学研究应用

有机合成

作为一种通用的氟化化合物,全氟-3,6,9-三氧代癸酸甲酯是有机合成中的一种宝贵试剂 . 其独特的化学反应性和选择性使化学家能够探索创造具有定制特性的新型化合物,扩展科学发现的边界 .

传统 PFAS 的替代品

关于全氟烷基醚羧酸 (PFECAs) 的环境和毒理学效应的研究很少,例如 GenX,它正在取代制造过程中的传统 PFAS .

毒性和毒代动力学研究

为了收集关于更长链 PFECA 的毒性和毒代动力学方面的初步数据,对雄性和雌性 Sprague Dawley 大鼠进行了口服灌胃暴露,暴露于全氟- (2,5,8-三甲基-3,6,9-三氧代十二烷酸) (HFPO-TeA),持续五天,剂量水平多级 .

甲状腺激素失调

对于 17 mg/kg/天的剂量水平,T3 和 T4 甲状腺激素浓度显着降低 . 甲状腺激素失调的证据表明,替代性 PFECA HFPO-TeA 在啮齿动物中诱导了复杂且有毒的暴露反应 .

非靶向分析 (NTA)

血浆和体外肝细胞分析提取物的非靶向分析显示存在另一种 GenX 低聚物,全氟- (2,5-二甲基-3,6-二氧代壬酸) (HFPO-TA) .

属性

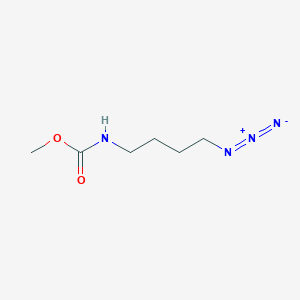

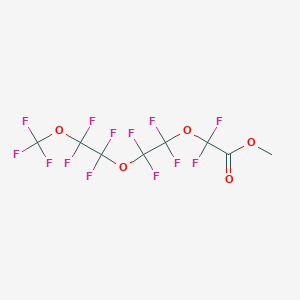

IUPAC Name |

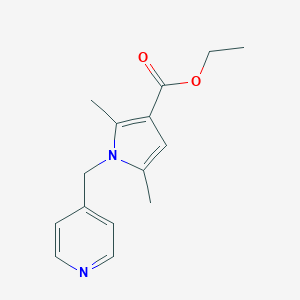

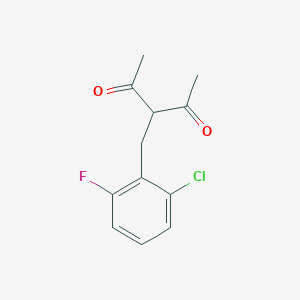

methyl 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F13O5/c1-23-2(22)3(9,10)24-4(11,12)5(13,14)25-6(15,16)7(17,18)26-8(19,20)21/h1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFGKFMVGHXGNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(OC(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F13O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377688 |

Source

|

| Record name | Methyl difluoro{1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

169289-58-1 |

Source

|

| Record name | Methyl difluoro{1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 169289-58-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。